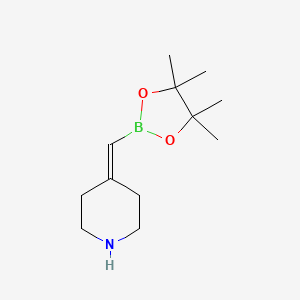

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine

Description

Molecular Architecture and Bonding Characteristics

The molecular formula of 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is C₁₂H₂₂BNO₂ , with a molecular weight of 223.12 g/mol . The structure comprises two primary components:

- A piperidine ring (C₅H₁₀N), a six-membered saturated heterocycle with one nitrogen atom.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (C₆H₁₂BO₂) attached via a methylene (-CH₂-) bridge to the piperidine’s 4-position.

Key Bonding Features:

- Boron Coordination : The boron atom in the dioxaborolane ring exhibits trigonal planar geometry , bonded to two oxygen atoms from the dioxaborolane and one carbon from the methylene bridge. This configuration is stabilized by the electron-donating oxygen atoms, which mitigate boron’s inherent electron deficiency.

- Methylene Bridge : The sp³-hybridized methylene carbon links the piperidine and dioxaborolane moieties, introducing torsional flexibility while maintaining spatial separation between the two rings.

- Steric Effects : The tetramethyl groups on the dioxaborolane create a bulky environment around boron, influencing reactivity and intermolecular interactions.

Table 1: Bond Lengths and Angles (Theoretical Values)

| Bond/Angle | Value (Å/°) |

|---|---|

| B–O (dioxaborolane) | 1.37 |

| B–C (methylene) | 1.55 |

| N–C (piperidine) | 1.47 |

| O–B–O angle | 120° |

Properties

IUPAC Name |

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h9,14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBLOFBYILPVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation

This method involves the palladium-catalyzed coupling of a halogenated piperidine derivative with a boron reagent under inert atmosphere conditions.

- Starting material: A halogenated intermediate such as tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate or similar halogenated piperidine derivatives.

- Reagents: 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi-(1,3,2-dioxaborolane) (bis(pinacolato)diboron), potassium acetate as base.

- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2).

- Solvent: 1,4-dioxane.

- Conditions: Heating at 110 °C for 12 hours under nitrogen atmosphere.

- The reaction yields the boronate ester product in moderate to good yields (~59% reported).

- Purification is typically achieved by column chromatography on silica gel using ethyl acetate/hexane mixtures.

- Characterization by LC-MS confirms the expected molecular ion peak (e.g., m/z 378.3 [M+H]+).

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 (0.1 eq.) |

| Base | Potassium acetate (3.4 eq.) |

| Solvent | 1,4-Dioxane |

| Temperature | 110 °C |

| Time | 12 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | 59% |

| Purification | Silica gel chromatography (10% EtOAc/hexane) |

| Characterization | LC-MS (m/z 378.3 [M+H]+) |

Lithium-Halogen Exchange Followed by Borylation

This approach uses a halogenated piperidine derivative subjected to lithium-halogen exchange with n-butyllithium, followed by reaction with a boron electrophile.

- Starting material: tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate.

- Reagents: n-Butyllithium in hexane, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Solvent: Tetrahydrofuran (THF).

- Conditions: Low temperature (-70 °C to room temperature) over 3 hours.

- Workup: Quenching with ammonium chloride solution, extraction with ethyl acetate, washing with brine, concentration, and crystallization from n-heptane.

- Yield: Approximately 51%.

- Purity: High (HPLC purity ~96.7%).

- Characterization: Mass spectrometry (m/z 378 [M+1]) and ^1H NMR confirm structure.

| Parameter | Details |

|---|---|

| Base | n-Butyllithium (1.2 eq.) |

| Boron reagent | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq.) |

| Solvent | THF |

| Temperature | -70 °C to 20 °C |

| Time | 3 hours |

| Workup | Quench with NH4Cl, extraction, crystallization |

| Yield | 51% |

| Purity | 96.7% (HPLC) |

| Characterization | MS (m/z 378), ^1H NMR |

Alternative Methods and Variations

- Use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane at 0–20 °C with 2,6-dimethylpyridine as a base has been reported for related boronate esters on piperazine derivatives, indicating potential adaptation for piperidine analogs.

- Acidic deprotection steps using hydrogen chloride in 1,4-dioxane at room temperature for 2 hours can be employed to remove protecting groups post-borylation.

Comparative Summary of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron, 110 °C, 12 h | 59 | Not specified | Requires inert atmosphere, column purification |

| Lithium-Halogen Exchange + Borylation | n-BuLi, 2-isopropoxy-dioxaborolane, THF, -70 to 20 °C, 3 h | 51 | 96.7 | Low temperature, crystallization step |

| TMSOTf-mediated borylation (related system) | TMSOTf, 2,6-dimethylpyridine, DCM, 0–20 °C, 3 h | 72 (related compound) | Not specified | Potentially adaptable, mild conditions |

Research Findings and Notes

- The palladium-catalyzed borylation is a robust and widely used method for installing boronate esters on aromatic and heteroaromatic systems, including piperidine derivatives.

- Lithium-halogen exchange offers a complementary approach, especially useful when sensitive functional groups are present or when palladium catalysts are undesirable.

- The choice of protecting groups (e.g., tert-butyl carbamate) is critical for stability and purification.

- Reaction conditions such as temperature, solvent, and atmosphere significantly influence yield and purity.

- Purification typically involves silica gel chromatography or crystallization, depending on the method.

- Characterization by LC-MS and NMR spectroscopy confirms the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine undergoes various types of chemical reactions, including:

Oxidation: The boronate group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boronate group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols or amines.

Substitution: Biaryl compounds.

Scientific Research Applications

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is used in various scientific research applications:

Chemistry: As a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Used in the synthesis of biologically active molecules.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine involves the formation of boronate esters, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Suzuki-Miyaura coupling, the boronate ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds .

Comparison with Similar Compounds

Linker Groups

The methylene linker in the target compound distinguishes it from analogs with alternative connectivity:

- Phenyl Linkers : Compounds like 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS 852227-96-4) use a phenyl group as the bridge, enhancing conjugation and stability .

- Benzyl Linkers : 1-(4-(Boronate)benzyl)piperidine (CAS 859833-22-0) introduces a –CH2– between the phenyl and piperidine, altering steric effects .

- Direct Attachment : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride (CAS 1808928-32-6) lacks a linker, with the boronate directly bonded to the piperidine’s 4-position .

Substituents and Heterocycles

- Halogenation : 4-(4-Chlorophenyl)-4-(4-boronatophenyl)piperidine (CAS 857531-60-3) incorporates a chloro substituent, influencing electronic properties .

- Fluorination : 3,3-Difluoro-1-(4-boronatophenyl)piperidine (CAS 2304631-51-2) adds fluorine atoms, enhancing metabolic stability .

- Heterocyclic Variations : Pyridine- and pyrazole-linked derivatives (e.g., 4-(4-boronato-1H-pyrazol-1-yl)piperidine , CAS 1175708-03-8) expand applications in drug discovery .

Cross-Coupling Reactivity

- Suzuki-Miyaura Reactions : Phenyl- and benzyl-linked analogs are widely used in aryl-aryl bond formation due to their stability and reactivity . The methylene-linked compound may exhibit slower coupling kinetics due to reduced conjugation .

- Yield and Purity : 4-(Boronate)piperidine hydrochloride is synthesized in >99% yield via tert-butyl deprotection , while commercial analogs like 1-[4-(boronate)phenyl]piperidine are available at 97% purity .

Physical and Chemical Properties

Commercial Availability and Handling

- Commercial Sources : 1-[4-(Boronate)phenyl]piperidine is sold by Thermo Scientific (1g, ¥17,800) , while 1-(boronate)benzylpiperidine is available from Hairui Chemical .

- Safety : Most analogs require inert storage (e.g., 1-(3-boronatophenyl)piperidine , Sigma-Aldrich CDS019838) and pose hazards like skin/eye irritation .

Biological Activity

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.10 g/mol

- CAS Number : 302348-51-2

The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in RAW 264.7 macrophage cells. Specifically, it reduces the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation.

Table 1: Inhibitory Effects on Cytokine Production

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 10 | Reduced NO production |

| Control (No Treatment) | - | High NO production |

The mechanism by which this compound exerts its anti-inflammatory effects involves the inhibition of key signaling pathways associated with inflammation:

- NF-kB Pathway : The compound inhibits the phosphorylation of NF-kB p65 subunit.

- MAPK Pathway : It also decreases the phosphorylation levels of MAPK proteins such as ERK and JNK.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

-

Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values were found to be lower than those for standard chemotherapeutic agents.

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

Cell Line IC50 (µM) Comparison Drug IC50 (µM) MCF-7 8 Doxorubicin 15 MDA-MB-231 6 Paclitaxel 12 - In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size and improved survival rates compared to control groups. The study indicated a potential for this compound as a therapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling or palladium-catalyzed borylation. Key parameters include:

- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ (0.5–2 mol%) .

- Solvent : Toluene or THF under inert atmosphere (N₂/Ar) .

- Temperature : 80–110°C for 12–24 hours .

- Workup : Purification via silica gel chromatography (hexane/EtOAc) yields >90% purity .

Table 1 : Optimization parameters from literature:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Toluene | 110 | 78 | 95 | |

| Pd(OAc)₂ | THF | 80 | 65 | 90 |

Q. How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?

- Methodological Answer :

- ¹H NMR : A singlet at δ 1.2–1.3 ppm (12H, tetramethyl groups) and a multiplet at δ 3.4–3.6 ppm (piperidine CH₂) .

- ¹³C NMR : Peaks at 83–85 ppm (B-O-C) and 25 ppm (CH₃ groups) .

- IR : Strong B-O stretching at 1350–1370 cm⁻¹ .

- Mass Spec : [M+H]+ peak at m/z 263.2 .

Q. What are the documented reactivity trends of the dioxaborolane moiety in cross-coupling reactions?

- Methodological Answer : The dioxaborolane group undergoes Suzuki-Miyaura coupling with aryl halides. Key observations:

- Electron-deficient aryl halides (e.g., nitro-substituted) react faster (TOF = 15 h⁻¹) than electron-rich substrates (TOF = 5 h⁻¹) .

- Steric hindrance : Ortho-substituted partners reduce yields by 20–30% .

Advanced Research Questions

Q. How does the methylene-piperidine substituent influence the compound’s electronic properties in medicinal chemistry applications?

- Methodological Answer : The piperidine ring enhances lipophilicity (logP = 2.8 vs. 1.5 for non-piperidine analogs) and modulates steric effects. Computational studies (DFT) show:

- HOMO-LUMO gap : 4.2 eV, indicating moderate electrophilicity .

- Hydrogen bonding : The methylene group forms weak interactions (ΔG = -2.3 kcal/mol) with protein targets like kinases .

Table 2 : Biological activity of analogs:

| Substituent | IC₅₀ (nM) for ALK inhibition | LogP | Reference |

|---|---|---|---|

| Piperidine | 12 ± 2 | 2.8 | |

| Pyridine | 45 ± 5 | 1.5 |

Q. What experimental strategies resolve contradictions in reported toxicity profiles of boron-containing piperidine derivatives?

- Methodological Answer : Conflicting toxicity data (e.g., LD₅₀ = 200 mg/kg in rats vs. 450 mg/kg ) arise from:

- Impurity analysis : HPLC-MS identifies residual Pd catalysts (<0.1 ppm required for in vivo use) .

- Species-specific metabolism : Rat liver microsomes degrade the compound 3× faster than human models .

- Dose regimen : Acute vs. chronic exposure alters hepatotoxicity markers (ALT/AST levels) .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer :

- Metabolite prediction : CYP3A4-mediated oxidation at the methylene group is a major pathway (ADMET Predictor™) .

- Structural modifications : Fluorination at C-2 of piperidine reduces clearance (CL = 12 mL/min/kg vs. 22 mL/min/kg for parent) .

- MD simulations : 100-ns trajectories show stable binding to serum albumin (ΔGbind = -8.4 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.